Cas no 90764-90-2 (3-methyl-1H-indazol-5-amine)

3-Methyl-1H-indazol-5-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 3-position and an amino group at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its rigid aromatic scaffold enhances binding affinity in medicinal chemistry, particularly for kinase inhibitors and receptor modulators. The amino group allows for further functionalization, enabling derivatization into targeted compounds. High purity and stability under standard conditions make it suitable for research and industrial use. Its well-defined synthetic pathways ensure consistent quality for advanced chemical development.
3-methyl-1H-indazol-5-amine structure
3-methyl-1H-indazol-5-amine structure
Product Name:3-methyl-1H-indazol-5-amine
CAS No:90764-90-2
MF:C8H9N3
MW:147.177160978317
MDL:MFCD08272110
CID:61443
PubChem ID:11298049
Update Time:2025-05-21

3-methyl-1H-indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-methyl-1H-indazole
    • 3-methyl-1H-indazol-5-amine
    • 3-methyl-2H-indazol-5-amine
    • 5-Amino-3-methylindazole
    • 1H-Indazole, 5-amino-3-methyl- (6CI, 7CI)
    • 3-Methyl-1H-indazol-5-amine (ACI)
    • (3-Methyl-1H-indazol-5-yl)amine
    • PB32584
    • 1H-INDAZOL-5-AMINE, 3-METHYL-
    • 5-amino-3-methyl indazole
    • AKOS006238567
    • 3-Methyl-1H-indazol-5-amine, AldrichCPR
    • AC-27139
    • 3-Methyl-1H-indazol-5-ylamine
    • 90764-90-2
    • SCHEMBL266855
    • J-512815
    • DB-032290
    • CS-W009222
    • SY096908
    • Z825783034
    • MFCD08272110
    • EN300-55150
    • DTXSID90461525
    • GS-3913
    • MDL: MFCD08272110
    • Inchi: 1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
    • InChI Key: HQMYDRGGBUKAKP-UHFFFAOYSA-N
    • SMILES: N1=C(C)C2C(=CC=C(C=2)N)N1

Computed Properties

  • Exact Mass: 147.08000
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.295
  • Boiling Point: 209.7°C at 760 mmHg
  • Flash Point: 102.7°C
  • Refractive Index: 1.736
  • PSA: 54.70000
  • LogP: 2.03470

3-methyl-1H-indazol-5-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

3-methyl-1H-indazol-5-amine Pricemore >>

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3-methyl-1H-indazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, heated
1.2 Reagents: Water ;  cooled
Reference
Synthesis and study of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines from 2-hydroxy-4-amino acetophenone and their anti-microbial activity
Sujatha, K.; Rao, Jyoti N.; Khader, A. M. A.; Kalluraya, Balakrishna, International Research Journal of Pharmacy, 2020, 11(8), 16-22

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate Solvents: Water ;  0 °C; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Design and synthesis of Rho kinase inhibitors (II)
Iwakubo, Masayuki; Takami, Atsuya; Okada, Yuji; Kawata, Takehisa; Tagami, Yoshimichi; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 350-364

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Tin dichloride dihydrate ;  1 h, 0 °C
Reference
Design and synthesis of Rho kinase inhibitors (I)
Takami, Atsuya; Iwakubo, Masayuki; Okada, Yuji; Kawata, Takehisa; Odai, Hideharu; et al, Bioorganic & Medicinal Chemistry, 2004, 12(9), 2115-2137

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors
Li, Xiaoming; Chu, Sam; Feher, Victoria A.; Khalili, Mitra; Nie, Zhe; et al, Journal of Medicinal Chemistry, 2003, 46(26), 5663-5673

3-methyl-1H-indazol-5-amine Raw materials

3-methyl-1H-indazol-5-amine Preparation Products

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Amadis Chemical Company Limited
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(CAS:90764-90-2)3-methyl-1H-indazol-5-amine
Order Number:A10815
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:12
Price ($):355.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:90764-90-2)3-methyl-1H-indazol-5-amine
A10815
Purity:99%
Quantity:25g
Price ($):355.0
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